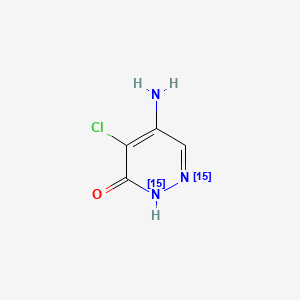
Desphenyl Chloridazon-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Remediation of Chloridazon and Its Metabolites
Desphenyl Chloridazon-15N2 is a metabolite of Chloridazon, a herbicide. Research has shown that Graphene Oxide Nanoplatelets can be used for the highly efficient remediation of Chloridazon and its metabolites, including Desphenyl Chloridazon-15N2 . This application is particularly important in addressing the contamination of aqueous environments by aromatic pollutants .
Investigation of Environmental Dispersion
Long-term lysimeter experiments have been conducted to investigate the environmental dispersion of Chloridazon and its metabolites, including Desphenyl Chloridazon-15N2 . These studies provide valuable insights into the long-term fate of these compounds in the environment .
Study of Herbicide Degradation
Desphenyl Chloridazon-15N2, as a metabolite of Chloridazon, plays a crucial role in studies investigating the degradation of this herbicide . Chloridazon rapidly degrades to Desphenyl Chloridazon and Methyl-Desphenyl Chloridazon .
Analysis of Leachate Composition
The presence of Desphenyl Chloridazon-15N2 in leachate provides important information about the dispersion and persistence of Chloridazon and its metabolites in the environment . It has been detected in leachate for more than 2 years at concentrations up to 24 μg L−1 .
Soil Retention Time and Accumulation Studies
The concentrations of Desphenyl Chloridazon-15N2 in soil can be used to study the soil retention time and accumulation of Chloridazon and its metabolites . High concentrations of Desphenyl Chloridazon-15N2 in soil, even 916 days after the application of Chloridazon, indicate a continuous downward migration and degradation in soil .
Food Security and Plant Accumulation Studies
Desphenyl Chloridazon-15N2 has been detected in maize leaves, stems, and grains . This finding is relevant in terms of food security, as it indicates the potential for bioaccumulation of Chloridazon and its metabolites in crops .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Desphenyl Chloridazon-15N2 is a metabolite of the pesticide chloridazon . It primarily targets broad-leaf weeds, inhibiting their photosynthesis process .
Mode of Action
It’s known that it interacts with its targets (weeds) by inhibiting their photosynthesis process . This interaction results in the death of the weeds, thereby protecting the crops from damage.
Biochemical Pathways
The metabolism of chloridazon, the parent compound of Desphenyl Chloridazon-15N2, has been investigated in primary crops like sugar beet and rotational crops (leafy, roots, and cereals). Similar metabolic patterns were observed in these studies . The degradation of chloridazon generates two metabolites, one of which is Desphenyl Chloridazon-15N2 .
Pharmacokinetics
Due to its polarity and solubility, it is regarded as a mobile compound, which can cause surface water and groundwater pollution .
Result of Action
The primary result of the action of Desphenyl Chloridazon-15N2 is the inhibition of photosynthesis in broad-leaf weeds, leading to their death . This helps in protecting the crops from damage caused by these weeds.
Action Environment
Desphenyl Chloridazon-15N2 is found in drinking water , indicating that it can persist in the environment Environmental factors such as temperature, pH, and soil type can influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWPCPCEGBPTAL-BFGUONQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][15NH]C(=O)C(=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

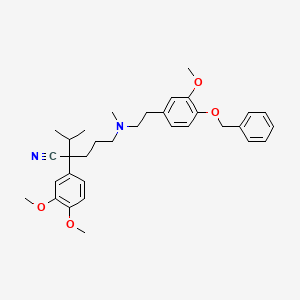


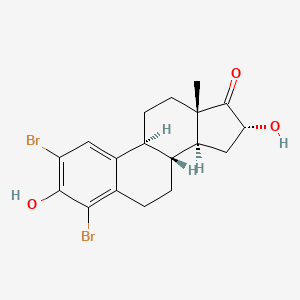
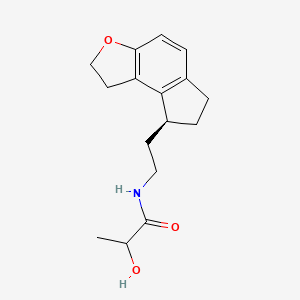
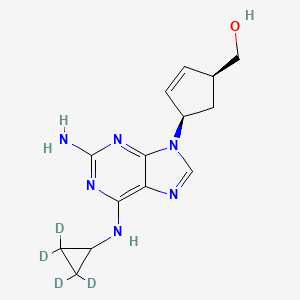

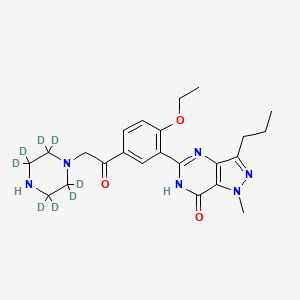

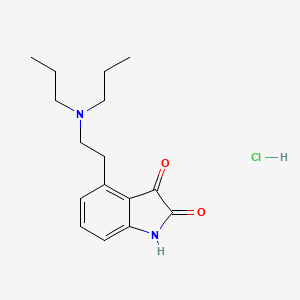
![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-[5-(dimethylaminosulfonyl)-8-hydroxy-2-quinolyl]propionic acid](/img/structure/B563933.png)


![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)